2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide
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Overview
Description
2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide is a complex organic compound that features a triazole ring, a furan ring, and a tert-butylphenyl group
Preparation Methods
The synthesis of 2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the furan and tert-butylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiol compounds. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, where halogenated reagents can introduce new substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the furan and tert-butylphenyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide include:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound also features a tert-butylphenyl group and is used in organic electronics.
Phenol, 2,4,6-tri-tert-butyl-: Known for its antioxidant properties.
The uniqueness of this compound lies in its combination of a triazole ring with a furan and tert-butylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H22N4O2S/c1-19(2,3)14-8-6-13(7-9-14)17-21-22-18(26-12-16(20)24)23(17)11-15-5-4-10-25-15/h4-10H,11-12H2,1-3H3,(H2,20,24) |
InChI Key |
VLANWQZVAGVLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)N |
Origin of Product |
United States |
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